2-chloro-1-(9H-xanthen-9-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(9H-xanthen-9-yl)ethan-1-one is a chemical compound that belongs to the xanthone family Xanthones are oxygen-containing heterocycles known for their diverse pharmacological activities
Mechanism of Action
Xanthones
are a class of oxygen-containing heterocycles . They are known for their wide range of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . The multitude of biological activities found for xanthone derivatives is due to the different substituents at different positions .
Mode of Action
The mode of action of xanthones depends on their specific structure and the biological target they interact with . Without specific information on “2-chloro-1-(9H-xanthen-9-yl)ethan-1-one”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Xanthones can affect various biochemical pathways due to their diverse biological activities . The specific pathways affected by “this compound” would depend on its specific biological targets and mode of action.
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. As mentioned, xanthones in general have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one typically involves the reaction of 9H-xanthen-9-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the carbonyl oxygen of the xanthone attacks the carbon of the chloroacetyl chloride, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(9H-xanthen-9-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: New derivatives with different substituents replacing the chloro group.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
2-Chloro-1-(9H-xanthen-9-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(p-tolyl)ethan-1-one: Similar structure but with a p-tolyl group instead of the xanthone core.
2-(2-Chloro-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione: Another xanthone derivative with additional functional groups.
Uniqueness
2-Chloro-1-(9H-xanthen-9-yl)ethan-1-one is unique due to its specific xanthone core and chloroethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-(9H-xanthen-9-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-9-12(17)15-10-5-1-3-7-13(10)18-14-8-4-2-6-11(14)15/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNVWSUKPSDCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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